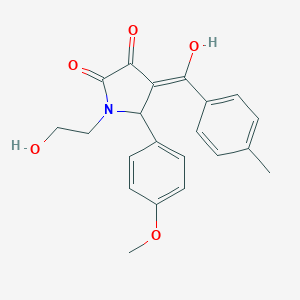amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of phenethylamines. It is commonly known as 25I-NBOMe and is a potent hallucinogenic drug. The compound is known to have a high affinity for the serotonin 2A receptor and has been widely used in scientific research for its unique properties.
Mécanisme D'action
25I-NBOMe has a high affinity for the serotonin 2A receptor, which is a G-protein coupled receptor that is primarily located in the brain. The compound acts as an agonist for the receptor, which leads to the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are primarily due to its interaction with the serotonin 2A receptor. The compound has been shown to induce visual and auditory hallucinations, as well as alterations in perception and mood. Additionally, 25I-NBOMe has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 25I-NBOMe in lab experiments include its high potency and selectivity for the serotonin 2A receptor. Additionally, the compound has a relatively long half-life, which allows for longer experiments. However, the limitations of using 25I-NBOMe include its potential toxicity and the need for specialized equipment and knowledge for its synthesis and handling.
Orientations Futures
There are several future directions for research on 25I-NBOMe. One potential area of research is the development of safer and more effective hallucinogenic drugs for therapeutic use. Additionally, further research is needed to understand the long-term effects of 25I-NBOMe on the brain and its potential for addiction. Finally, research is needed to develop new methods for the synthesis and handling of 25I-NBOMe that minimize the risk of toxicity and other complications.
Méthodes De Synthèse
The synthesis of 25I-NBOMe involves a series of chemical reactions that require specialized knowledge and equipment. The starting material for the synthesis is 2C-I, which is a well-known psychedelic compound. The reaction involves the addition of a methyl group to the nitrogen atom of 2C-I, followed by the addition of a 3,4-dimethoxyphenyl group to the alpha carbon of the compound. The final step involves the addition of a 2,5-dimethylphenyl group to the amine nitrogen to form the final product.
Applications De Recherche Scientifique
The unique properties of 25I-NBOMe have made it a popular compound for scientific research. The compound has been used to study the serotonin 2A receptor and its role in the brain. It has also been used to study the effects of hallucinogenic drugs on the brain and their potential therapeutic uses. Additionally, 25I-NBOMe has been used to study the structure-activity relationship of phenethylamines and their effects on the brain.
Propriétés
Formule moléculaire |
C22H30N2O3 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-17(2)19(14-16)23-22(25)11-13-24(3)12-10-18-8-9-20(26-4)21(15-18)27-5/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
Clé InChI |
HNJHNQNQFOADIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)

